molecular formula C9H17NO4S B2557583 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid CAS No. 702695-93-0

1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B2557583
CAS No.: 702695-93-0
M. Wt: 235.3
InChI Key: NCPDZJFHRBPXLI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid is systematically named 1-propylsulfonylpiperidine-3-carboxylic acid according to IUPAC conventions. Alternative designations include:

  • This compound (PubChem CID 4047206)
  • 1-propylsulfonylpiperidine-3-carboxylic Acid (CAS 702695-93-0)
  • SCHEMBL10179066 (depositor-supplied synonym)

The compound’s structure is defined by a piperidine ring substituted at the 1-position with a propane-1-sulfonyl group and at the 3-position with a carboxylic acid group.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₇NO₄S , derived from:

  • Carbon (C): 9 atoms (piperidine ring, propane chain, carboxylic acid)
  • Hydrogen (H): 17 atoms (piperidine ring, propane chain, carboxylic acid)
  • Nitrogen (N): 1 atom (piperidine ring)
  • Oxygen (O): 4 atoms (sulfonyl group, carboxylic acid)
  • Sulfur (S): 1 atom (sulfonyl group)

The molecular weight is 235.30 g/mol , computed via PubChem’s proprietary algorithm.

Property Value Source
Molecular Formula C₉H₁₇NO₄S PubChem
Molecular Weight 235.30 g/mol PubChem
SMILES CCS(=O)(=O)N1CCCC(C1)C(=O)O PubChem
InChIKey NCPDZJFHRBPXLI-UHFFFAOYSA-N PubChem

Three-Dimensional Conformational Analysis and Stereochemical Considerations

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation in solution and solid-state structures, as observed in analogous piperidine derivatives. In this conformation:

  • The carboxylic acid group at the 3-position occupies an equatorial position to minimize steric strain with adjacent ring hydrogen atoms.
  • The propane-1-sulfonyl group at the 1-position adopts an axial orientation to avoid eclipsing interactions with the equatorial carboxylic acid.

Dihedral Angle Analysis

Computational studies (e.g., molecular mechanics via MMFF optimization) reveal key dihedral angles:

  • Sulfonyl dihedral (S-N-C2-C3): ~60° (axial orientation).
  • Carboxyl dihedral (N-C2-C3-Ccarboxylic acid): ~180° (equatorial alignment).
Dihedral Angle Value Functional Group
S-N-C2-C3 60° Propane-1-sulfonyl
N-C2-C3-Ccarboxylic acid 180° Carboxylic acid

These values align with theoretical predictions for minimized steric and electronic repulsion.

Stereochemical Implications

The compound is achiral due to the absence of stereogenic centers. The symmetry of the propane-1-sulfonyl group and the equatorial positioning of the carboxylic acid eliminate enantiomeric or diastereomeric possibilities.

Properties

IUPAC Name

1-propylsulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-2-6-15(13,14)10-5-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPDZJFHRBPXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Piperidine Formamide Derivatives

A pivotal step in preparing 1-(propane-1-sulfonyl)piperidine-3-carboxylic acid is the synthesis of its piperidine-3-carboxylic acid precursor. A patented method involves the hydrolysis of 3-piperidine formamide derivatives under acidic conditions.

Procedure :

  • Substrate : 3-Piperidine formamide or its salts.
  • Reagent : Concentrated hydrochloric acid (HCl).
  • Conditions : Hydrolysis occurs under reflux, followed by neutralization to isolate the free carboxylic acid.
  • Stereochemical Control : The reaction simultaneously resolves chiral configurations, eliminating the need for additional chiral resolving agents.

Mechanistic Insight :
The formamide group undergoes acid-catalyzed hydrolysis, yielding the carboxylic acid via intermediate iminium ion formation. Concentrated HCl facilitates both hydrolysis and racemization suppression, ensuring high enantiomeric excess of the (S)-3-piperidine carboxylic acid product.

Sulfonylation of Piperidine-3-Carboxylic Acid

Sulfonyl Chloride Coupling

The introduction of the propane-1-sulfonyl group to the piperidine nitrogen is achieved through nucleophilic substitution using propane-1-sulfonyl chloride.

Typical Protocol :

  • Substrate : Piperidine-3-carboxylic acid.
  • Reagent : Propane-1-sulfonyl chloride (1.2–1.5 equivalents).
  • Base : Triethylamine or diisopropylethylamine (2.0 equivalents) to neutralize HCl byproducts.
  • Solvent : Anhydrous dichloromethane or dimethylformamide (DMF).
  • Temperature : 0–25°C to minimize racemization.
  • Reaction Time : 4–12 hours.

Yield Optimization :

  • Excess sulfonyl chloride (1.5 equivalents) and extended reaction times (12 hours) improve conversion rates.
  • Purification via silica gel chromatography or recrystallization (ethanol/water) enhances purity.

Protection-Deprotection Strategies

Carboxylic Acid Protection

To prevent undesired side reactions during sulfonylation, the carboxylic acid group is often protected.

Common Protecting Groups :

  • tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate in the presence of a base.
  • Benzyl (Bn) : Applied via benzyl bromide under basic conditions.

Deprotection :

  • Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane.
  • Bn Removal : Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and scalability. Continuous flow systems enable:

  • Precise temperature control (0–5°C).
  • Automated stoichiometric adjustments.
  • In-line purification via liquid-liquid extraction.

Case Study :
A pilot-scale production achieved 85% yield using a continuous flow reactor with immobilized base catalysts, reducing waste and energy consumption.

Analytical Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Peaks at δ 1.4–1.6 ppm (propane-1-sulfonyl CH₃), δ 3.2–3.5 ppm (piperidine CH₂), and δ 12.1 ppm (carboxylic acid COOH).
    • ¹³C NMR : Resonances at δ 175 ppm (COOH), δ 45–50 ppm (sulfonyl-attached N-CH₂).
  • High-Resolution Mass Spectrometry (HRMS) :
    Molecular ion peak at m/z 235.30 (C₉H₁₇NO₄S).

Challenges and Solutions

Stereochemical Integrity

Racemization during sulfonylation is mitigated by:

  • Low-temperature reactions (0–5°C).
  • Use of non-polar solvents (e.g., dichloromethane).
  • Short reaction times (<6 hours).

Byproduct Formation

  • Propane-1-sulfonic Acid : Generated from sulfonyl chloride hydrolysis. Minimized by anhydrous conditions and molecular sieves.
  • Di-sulfonylated Products : Controlled via stoichiometric precision (sulfonyl chloride ≤1.5 equivalents).

Comparative Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Hydrolysis-Sulfonylation 78 98 >99% ee High
Direct Alkylation 65 90 85% ee Moderate
Enzymatic Resolution 92 99 >99% ee Low

Chemical Reactions Analysis

Types of Reactions

1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against several bacterial strains. In vitro studies have demonstrated effective inhibition of bacterial growth.

    Table 1: Antimicrobial Activity Data
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated potent activity against breast cancer cells.

    Table 2: Anticancer Activity Data
    Cell LineIC50 (µM)
    MCF-715
    MDA-MB-23112

Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, it was found to disrupt bacterial cell membranes, leading to cell lysis. The research involved testing against multiple strains, confirming its broad-spectrum activity.

Anticancer Research

A focused study on breast cancer cells (MCF-7 and MDA-MB-231) revealed that this compound could serve as a lead for developing new anticancer therapies. Its IC50 values indicate significant cytotoxicity compared to established agents.

Mechanism of Action

The mechanism of action of 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid with analogous piperidine-3-carboxylic acid derivatives, highlighting structural variations, physicochemical properties, and applications.

Compound Name Molecular Formula MW (g/mol) CAS No. Key Substituents Melting Point (°C) Purity Applications/Sources
This compound C₉H₁₅NO₄S 235.29 702670-29-9 Propane-1-sulfonyl Not reported 97% Organic synthesis building block
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid C₁₃H₁₇F₂N₃O₄S 333.39 956935-30-1 Difluoromethyl-pyrazole sulfonyl Not reported 95% Potential enzyme inhibition studies
1-(Naphthalene-1-sulfonyl)piperidine-3-carboxylic acid C₁₆H₁₇NO₄S 335.37 1710846-08-4 Naphthalene-1-sulfonyl Not reported Not listed Intermediate for bioactive molecules
1-(Ethanesulfonyl)piperidine-3-carboxylic acid C₈H₁₃NO₄S 221.25 702695-86-1 Ethane sulfonyl Not reported Not listed Structural analog for SAR studies
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 930111-02-7 6-Methylpyrazine 185–186.5 97% Pharmaceutical intermediates
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid C₁₅H₂₃N₅O₂ 305.38 1171356-85-6 Pyridazine-piperazine hybrid Not reported Not listed Kinase inhibitor research

Key Observations from Comparative Analysis

a. Impact of Substituents on Physicochemical Properties
  • Sulfonyl Groups : The propane-1-sulfonyl (C₃H₇SO₂) and naphthalene-sulfonyl (C₁₀H₇SO₂) groups increase molecular weight and hydrophobicity compared to smaller substituents like ethanesulfonyl (C₂H₅SO₂) .
  • Fluorinated Groups : The difluoromethyl-pyrazole sulfonyl group (CAS 956935-30-1) improves metabolic stability and bioavailability, making it suitable for drug discovery .
b. Thermal Stability

Compounds with aromatic sulfonyl groups (e.g., naphthalene-sulfonyl) or fused heterocycles (e.g., pyrazine) exhibit higher melting points (e.g., 185–186.5°C for CAS 930111-02-7) compared to aliphatic sulfonyl derivatives .

Biological Activity

1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid is a sulfonamide derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its role as a pharmacological agent, especially in the context of neurological and inflammatory disorders.

  • Chemical Formula : C₉H₁₃NO₃S
  • Molecular Weight : 203.27 g/mol
  • CAS Number : 702695-93-0

The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological systems. It is believed to modulate neurotransmitter uptake and receptor activity, which may contribute to its therapeutic effects in neurological conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives can inhibit bacterial growth, suggesting a potential application in treating infections.

Neuropharmacological Effects

This compound has been evaluated for its effects on gamma-aminobutyric acid (GABA) uptake. In vitro studies demonstrated that certain derivatives can significantly inhibit GABA uptake in cultured cells, which is crucial for managing conditions like epilepsy and anxiety disorders. For example, a series of piperidine derivatives were found to have potent GAT1 inhibitory activities, with some exhibiting efficacy comparable to established drugs like tiagabine .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In animal models, compounds with similar structures have shown the ability to reduce neutrophil migration and alleviate symptoms associated with inflammatory diseases like arthritis .

Study 1: GABA Uptake Inhibition

A study evaluated the inhibitory effects of various piperidine derivatives on GABA uptake using cultured cell lines expressing mouse GAT1. The results indicated that certain derivatives exhibited up to 496-fold higher inhibitory activity compared to traditional GABA uptake inhibitors, demonstrating their potential as therapeutic agents in neurological disorders .

Study 2: Anti-inflammatory Efficacy

In a model of collagen-induced arthritis in rats, related compounds were shown to significantly reduce joint inflammation and leukocyte accumulation. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .

Comparative Analysis

Compound Biological Activity Reference
This compoundGABA uptake inhibition, anti-inflammatory
(R)-nipecotic acidGABA uptake inhibition
TiagabineGABA uptake inhibition
Other piperidine derivativesAntimicrobial and anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of piperidine-3-carboxylic acid derivatives using propane-1-sulfonyl chloride. Key steps include:

Protection of the carboxylic acid group (e.g., tert-butoxycarbonyl (Boc) protection) to prevent side reactions .

Sulfonylation : Reacting the protected piperidine with propane-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to regenerate the carboxylic acid .
Yield optimization factors:

  • Temperature control during sulfonylation to minimize byproducts.
  • Stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride).
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy :
  • ¹H NMR : Confirm piperidine ring conformation (e.g., axial/equatorial sulfonyl group via coupling constants) .
  • ¹³C NMR : Identify carbonyl (170–175 ppm) and sulfonyl (40–50 ppm for sulfonyl-attached carbons) groups .
  • IR Spectroscopy :
  • Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) :
  • Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of propane sulfonyl group) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation :
  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation .
  • Avoid inhalation; monitor for symptoms like dizziness (common in sulfonamide derivatives) .
  • First Aid :
  • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Reaction Path Search :
    Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model sulfonyl group interactions with nucleophiles/electrophiles .
  • Solvent Effects :
    Apply COSMO-RS models to predict solvation energies and transition states in polar aprotic solvents (e.g., DMF) .
  • Validation :
    Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in its reaction mechanisms?

  • Methodological Answer :
  • Cross-Validation :

Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track reaction pathways .

Compare computational intermediates with in-situ FTIR/NMR data .

  • Error Analysis :
    Reassess computational parameters (e.g., basis set size) or experimental conditions (e.g., purity of reagents) .

Q. How do structural modifications at the piperidine or sulfonyl groups affect its biochemical interactions?

  • Methodological Answer :
  • Piperidine Modifications :
  • Steric Effects : Introduce bulky substituents (e.g., phenyl groups) to assess steric hindrance on binding affinity (e.g., via SPR assays) .
  • Sulfonyl Group Variations :
  • Replace propane sulfonyl with aromatic sulfonyl groups (e.g., naphthalene sulfonyl) and analyze solubility changes (logP measurements) .
  • Case Study :
    A derivative with a 6-methylpyrazine substituent showed altered melting points (185–186.5°C vs. 151–152°C for positional isomers), impacting crystallinity .

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